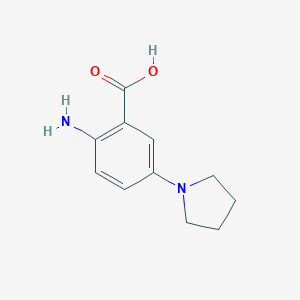

2-Amino-5-pyrrolidinobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-pyrrolidinobenzoic Acid (CAS# 159526-21-3) is a useful research chemical . It has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-pyrrolidinobenzoic acid includes a pyrrolidine ring attached to a benzoic acid group . The canonical SMILES representation is C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O .

Chemical Reactions Analysis

Amino acids, including 2-Amino-5-pyrrolidinobenzoic acid, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water .

Physical And Chemical Properties Analysis

2-Amino-5-pyrrolidinobenzoic acid has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 . It is likely soluble in water and insoluble in organic solvents, similar to other amino acids .

Scientific Research Applications

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . 2-Amino-5-pyrrolidinobenzoic acid could potentially be used in the synthesis of these compounds.

- Method : Numerous methods for the synthesis of pyrimidines are described . The specific method would depend on the desired pyrimidine derivative.

- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

-

Synthesis and Crystal Growth of Organic Single Crystals

- Application : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Nonlinear Optics and Optical Limiting Applications

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Structural Modification of Natural Products

- Application : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method : The specific method would depend on the desired natural product derivative .

- Results : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Synthesis of Bioactive 2-Amino-4H-Benzopyran Derivatives

- Application : 2-Amino-4H-benzopyran derivatives can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The specific method would depend on the desired 2-Amino-4H-benzopyran derivative .

- Results : The synthesis of 2-Amino-4H-benzopyran derivatives could potentially lead to the development of new bioactive compounds .

-

Nonlinear Optics and Optical Limiting Applications

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Structural Modification of Natural Products

- Application : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method : The specific method would depend on the desired natural product derivative .

- Results : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Synthesis of Bioactive 2-Amino-4H-Benzopyran Derivatives

- Application : 2-Amino-4H-benzopyran derivatives can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The specific method would depend on the desired 2-Amino-4H-benzopyran derivative .

- Results : The synthesis of 2-Amino-4H-benzopyran derivatives could potentially lead to the development of new bioactive compounds .

Future Directions

properties

IUPAC Name |

2-amino-5-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJWGTVWILAIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-pyrrolidinobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)